Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
CAS No.: 6125-36-6
Cat. No.: VC2012809
Molecular Formula: C8H9ClN2O3S
Molecular Weight: 248.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6125-36-6 |
|---|---|
| Molecular Formula | C8H9ClN2O3S |
| Molecular Weight | 248.69 g/mol |
| IUPAC Name | methyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C8H9ClN2O3S/c1-4-6(7(13)14-2)15-8(10-4)11-5(12)3-9/h3H2,1-2H3,(H,10,11,12) |
| Standard InChI Key | LERXBCQPIAOSSM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)CCl)C(=O)OC |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCl)C(=O)OC |
Introduction
Physical and Chemical Properties
Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 6125-36-6) is a thiazole-based compound characterized by its unique molecular structure containing a thiazole ring with specific functional groups. The compound's key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Methyl 2-[(Chloroacetyl)amino]-4-Methyl-1,3-Thiazole-5-Carboxylate
| Property | Value |
|---|---|
| CAS Number | 6125-36-6 |
| Molecular Formula | C₈H₉ClN₂O₃S |
| Molecular Weight | 248.69 g/mol |
| IUPAC Name | Methyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Chemical Structure | Thiazole ring with chloroacetyl amino group at position 2, methyl at position 4, and methyl carboxylate at position 5 |
| Appearance | Not reported in literature |
| Solubility | Soluble in common organic solvents including dichloromethane and dimethylformamide |
The compound contains several reactive functional groups, including the methyl ester group, which can undergo hydrolysis to form the corresponding carboxylic acid, and the chloroacetyl group, which can participate in nucleophilic substitution reactions .
Synthesis Methods
General Synthetic Routes
The synthesis of methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. Based on related thiazole derivatives, potential synthetic routes can be outlined as follows:
Method 1: Direct Acylation of Aminothiazole
This approach involves the acylation of methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate with chloroacetyl chloride in the presence of a suitable base.
Method 2: One-Pot Synthesis
A more efficient approach may involve a one-pot procedure similar to that used for related 2-substituted-4-methylthiazole-5-carboxylates, starting from ethyl acetoacetate, N-bromosuccinimide, and appropriate thiourea derivatives .
Starting Materials and Intermediates
The key starting material for most syntheses is methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, which itself can be synthesized through various established methods. One common approach involves the reaction of α-haloketones with thiourea or its derivatives .
For the synthesis of the target compound, the following materials are typically required:
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Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
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Chloroacetyl chloride
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Base (triethylamine or potassium carbonate)
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Appropriate solvents (dichloromethane or DMF)
Structural Analogs and Comparative Properties
Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate shares structural similarities with several thiazole derivatives that have established biological activities. Table 2 presents a comparison with related compounds.
Table 2: Structural Comparison with Related Thiazole Derivatives
Research Methodologies and Experimental Findings
Analytical Characterization Techniques
Comprehensive characterization of methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically employs several analytical techniques:
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Spectroscopic Analysis:
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¹H and ¹³C NMR spectroscopy for structure confirmation
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FT-IR spectroscopy to identify functional groups (C=O stretch at 1680-1700 cm⁻¹ and N-H bending at approximately 1540 cm⁻¹)
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Mass spectrometry for molecular weight confirmation
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Crystallographic Analysis:
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X-ray crystallography to confirm three-dimensional structure and bond parameters
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Biological Evaluation Methods
Based on protocols used for related thiazole derivatives, the following methods may be employed to evaluate the biological activities of methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate:
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In vitro assays:
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Enzyme inhibition assays (e.g., for anti-inflammatory activity)
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Antimicrobial susceptibility testing using broth microdilution methods
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Cell viability assays using cancer cell lines to assess antiproliferative effects
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In vivo models:
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Streptozotocin-induced diabetic rat models for evaluating antidiabetic properties
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Carrageenan-induced paw edema for anti-inflammatory activity
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Xenograft models for anticancer efficacy
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Structure-Based Drug Design and Molecular Interactions
The structural characteristics of methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate make it a potential candidate for structure-based drug design. The compound contains several key functional groups that may interact with biological targets:
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Hydrogen bond interactions: The amide NH and carbonyl groups can participate in hydrogen bonding with target proteins.
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Electrophilic center: The chloromethyl group presents a potential site for covalent interactions with nucleophilic residues in target proteins.
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Aromatic interactions: The thiazole ring can engage in π-stacking interactions with aromatic amino acid residues in protein binding pockets.
These features may be exploited in the development of more potent and selective therapeutic agents through rational drug design approaches.
Future Research Directions
Several promising avenues for future research on methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be identified:
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Comprehensive biological profiling: Systematic evaluation of the compound's pharmacological activities across multiple therapeutic areas.
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Structure optimization: Development of structural analogs with enhanced potency and selectivity for specific biological targets.
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Mechanism of action studies: Investigation of the molecular mechanisms underlying the compound's biological effects.
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Drug delivery formulations: Development of appropriate formulations to enhance bioavailability and targeted delivery.
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Combination therapy approaches: Exploration of potential synergistic effects when used in combination with established therapeutic agents.
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